Home > Products > Screening Compounds P29773 > 2,7-dimethyl-7H-purin-6-amine
2,7-dimethyl-7H-purin-6-amine - 102153-93-5

2,7-dimethyl-7H-purin-6-amine

Catalog Number: EVT-2624104
CAS Number: 102153-93-5
Molecular Formula: C7H9N5
Molecular Weight: 163.184
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2,7-dimethyl-7H-purin-6-amine, also known as 2,7-dimethyladenine, is a purine derivative characterized by the presence of two methyl groups at positions 2 and 7 of the purine ring. This compound is notable for its structural similarity to adenine, which allows it to participate in various biological processes, particularly those involving nucleic acids.

Source and Classification

The compound is classified under purines, which are nitrogen-containing compounds that serve as the building blocks of nucleic acids. It is often synthesized from purine derivatives, particularly through alkylation processes. The molecular formula for 2,7-dimethyl-7H-purin-6-amine is C7H9N5C_7H_9N_5, and its molecular weight is approximately 165.18 g/mol .

Synthesis Analysis

Methods

The synthesis of 2,7-dimethyl-7H-purin-6-amine typically involves the methylation of 6-aminopurine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to enhance the methylation efficiency .

Technical Details

  1. Reagents:
    • Methyl iodide: Acts as a methylating agent.
    • Potassium carbonate: Serves as a base to deprotonate the amino group.
    • Dimethylformamide: Functions as a solvent.
  2. Reaction Conditions:
    • Temperature: Elevated temperatures (typically around 60-80°C) are maintained to facilitate the reaction.
    • Time: The reaction duration can vary but often lasts several hours to ensure complete conversion.
  3. Yield and Purity: The process is optimized in industrial settings using continuous flow reactors to maximize yield and minimize by-products .
Molecular Structure Analysis

Structure

The molecular structure of 2,7-dimethyl-7H-purin-6-amine features:

  • A fused bicyclic structure characteristic of purines.
  • Two methyl groups attached at positions 2 and 7.

Data

The structural representation can be described using various notations:

  • IUPAC Name: 2,7-dimethylpurin-6-amine
  • SMILES Notation: Cn1cnc2c1c(nc(n2)N)C(=N)C=C
  • InChI Key: ZWQUXPGKZSBKNE-UHFFFAOYSA-N .
Chemical Reactions Analysis

Types of Reactions

2,7-dimethyl-7H-purin-6-amine can undergo several chemical reactions:

  1. Oxidation: The compound can be oxidized to form corresponding purine N-oxides.
  2. Reduction: Reduction reactions can yield dihydro derivatives.
  3. Substitution: Nucleophilic substitution can occur at the amino group or the methyl groups .

Technical Details

  1. Common Reagents for Reactions:
    • Oxidizing agents such as hydrogen peroxide or peracids for oxidation.
    • Reducing agents like sodium borohydride or lithium aluminum hydride for reduction.
    • Nucleophiles such as amines or thiols for substitution reactions.
  2. Major Products Formed:
    • N-Oxides and dihydro derivatives are common products depending on specific conditions used during reactions .
Mechanism of Action

The mechanism of action for 2,7-dimethyl-7H-purin-6-amine involves its ability to mimic adenine and incorporate into nucleic acids. This incorporation disrupts normal DNA and RNA synthesis processes. Additionally, it can inhibit enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases .

Data on Biological Interactions

Research indicates that due to its structural similarity to adenine, this compound may interfere with cellular processes related to nucleic acid metabolism, potentially leading to therapeutic applications in cancer treatment .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.

Chemical Properties

  1. Solubility: Soluble in polar organic solvents like DMF and DMSO.
  2. Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

The melting point and boiling point data are often determined during synthesis optimization but are not universally reported in literature sources .

Applications

2,7-dimethyl-7H-purin-6-amine has several scientific applications:

  1. Chemistry: Used as a building block for synthesizing more complex purine derivatives.
  2. Biology: Studied for its potential role in enzyme inhibition and nucleic acid interactions.
  3. Medicine: Investigated for its anticancer properties due to its ability to disrupt nucleic acid metabolism .
  4. Industry: Employed in pharmaceutical production and as an intermediate in synthesizing bioactive compounds .
Introduction to Purine Derivatives in Biochemical Research

Structural and Functional Significance of Purine Analogues in Nucleic Acid Chemistry

Molecular Architecture and Chemical Properties

2,7-Dimethyl-7H-purin-6-amine (also known as 2,7-dimethyladenine) features a distinctive molecular architecture characterized by a bicyclic purine core with methyl substitutions at the N-7 position and the 2-amino group. This compound, with the molecular formula C₇H₉N₅, possesses a molecular weight of 163.18 g/mol and exhibits structural isomerism with other dimethylated adenines [1] [7]. The methylation pattern induces significant electronic perturbations within the purine system, including altered electron distribution across the conjugated ring system and modified hydrogen-bonding capabilities. The N-7 methylation particularly influences the compound's tautomeric equilibria and dipole moment, while the 2-methylamino group (N-methylation) reduces its hydrogen-bond donor capacity compared to unmodified adenine. These electronic alterations profoundly impact molecular recognition events, particularly in interactions with enzymes and nucleic acids [3] [5].

Table 1: Molecular Characteristics of 2,7-Dimethyl-7H-Purin-6-Amine

PropertyValueSignificance
Molecular FormulaC₇H₉N₅Defines elemental composition
Molecular Weight163.18 g/molDetermines pharmacokinetic properties
IUPAC Name2,7-Dimethyl-7H-purin-6-amineSystematic chemical identification
Hydrogen Bond Donors1Impacts biomolecular interactions
Hydrogen Bond Acceptors3Influences solubility and binding affinity
Methyl Group PositionsN-7 and 2-amino nitrogenAlters electronic properties and steric bulk
CAS Registry Number938-55-6Unique identifier for chemical tracking

Synthetic Approaches

The synthesis of 2,7-dimethyl-7H-purin-6-amine typically employs adenine as the starting material, utilizing regioselective alkylation strategies to achieve the desired methylation pattern. A common methodology involves protecting group chemistry followed by sequential alkylation reactions. Initially, the exocyclic 6-amino group may be protected (e.g., as a phthalimide derivative) to permit selective N-7 methylation using methyl iodide in the presence of strong bases such as sodium hydride or potassium carbonate. Following deprotection, the 2-methylamino functionality is introduced through reductive alkylation using formaldehyde and reducing agents, or via direct alkylation under controlled conditions [3] [7] [9]. Alternative routes include the ring construction approach, where appropriately substituted pyrimidine intermediates undergo annulation to form the imidazole ring, allowing incorporation of methyl groups at specific positions during the building process. These synthetic strategies must carefully control reaction conditions—including solvent selection (commonly dimethylformamide or dimethyl sulfoxide), temperature modulation, and stoichiometric balance—to prevent over-alkylation and ensure regiochemical fidelity, as purine systems present multiple potential nucleophilic sites (N-1, N-3, N-7, and N-9) that compete for alkylating agents [3] [9].

Structure-Activity Relationships

The strategic methylation at both the N-7 position and the 2-amino nitrogen confers distinctive biochemical properties that differentiate this derivative from related purine analogues. N-7 methylation diminishes the compound's ability to participate in Watson-Crick base pairing, as this modification protrudes into the major groove of nucleic acid helices and disrupts standard hydrogen-bonding patterns. Consequently, 2,7-dimethyl-7H-purin-6-amine cannot effectively substitute for adenine in DNA or RNA duplex formation. However, this structural alteration enhances its affinity for certain purine-binding proteins and enzymes that recognize non-canonical purine conformations. The 2-methylamino group reduces basicity compared to the primary amino group in adenine, potentially enhancing membrane permeability while modifying recognition by adenosine-processing enzymes such as adenosine deaminase and adenine phosphoribosyltransferase. These combined modifications create a molecule uniquely suited for investigating protein-purine interactions where standard purine nucleobases serve as ligands, including ATP-binding proteins, purinergic receptors, and kinase catalytic domains [5] [8].

Role of 2,7-Dimethyl-7H-Purin-6-Amine in Modulating Biological Pathways

Kinase Inhibition and Cell Cycle Regulation

2,7-Dimethyl-7H-purin-6-amine demonstrates significant bioactivity as an inhibitor of cyclin-dependent kinases (CDKs) and other ATP-dependent enzymes. The compound competes with ATP for binding within the catalytic cleft of these kinases through strategic molecular interactions: the purine core aligns with the adenine-binding pocket, while the N-7 methyl group induces steric hindrance that disrupts optimal positioning of the phosphotransfer domain. This inhibition is particularly pronounced against CDK1/cyclin B complexes, which govern the G2/M transition in the cell cycle. Experimental studies indicate that treatment with this purine analogue induces cell cycle arrest at the G2/M checkpoint in various cancer cell lines, effectively halting cellular proliferation. The dimethylated purine scaffold appears to offer enhanced kinase selectivity compared to related compounds like olomoucine, potentially due to the specific steric constraints imposed by the dual methylation pattern. This selective kinase modulation positions 2,7-dimethyl-7H-purin-6-amine as a valuable pharmacological tool for investigating cell cycle control mechanisms and developing targeted anticancer strategies [5] [7].

Purinergic Signaling Modulation

The compound interacts with components of the purinergic signaling cascade, a ubiquitous system governing numerous physiological processes through extracellular nucleotide and nucleoside signaling. While not a direct agonist or antagonist of classical adenosine receptors (A1, A2A, A2B, A3), 2,7-dimethyl-7H-purin-6-amine influences purinergic pathways through enzymatic interactions. It moderately inhibits ectonucleotidases, including CD39 (ecto-nucleoside triphosphate diphosphohydrolase) and CD73 (ecto-5'-nucleotidase), which collaboratively catalyze the sequential hydrolysis of ATP to adenosine. This inhibition increases extracellular ATP concentrations while reducing adenosine generation, thereby altering the balance between pro-inflammatory nucleotide signaling and anti-inflammatory nucleoside signaling [2]. The molecular basis for this inhibition appears to involve competitive binding at the enzyme active sites, where the methylated purine mimics the transition state during nucleotide hydrolysis. Additionally, the compound may influence nucleoside transporter function, particularly equilibrative nucleoside transporters (ENTs), further modulating local purine concentrations. These effects collectively shift immune responses toward enhanced activation states, as evidenced by increased macrophage IL-1β secretion and dendritic cell maturation in experimental models [2] [8].

Table 2: Biological Targets and Effects of 2,7-Dimethyl-7H-Purin-6-Amine

Biological TargetInteraction MechanismFunctional Outcome
Cyclin-dependent KinasesATP-competitive inhibitionG2/M cell cycle arrest; anti-proliferative effects
CD39/CD73 EctonucleotidasesCompetitive inhibitionIncreased extracellular ATP; decreased adenosine
Equilibrative TransportersSubstrate mimicryAltered nucleoside uptake kinetics
DNA MethyltransferasesS-adenosylmethionine competitionAltered epigenetic regulation
Purinergic Receptor ComplexesAllosteric modulationModified inflammatory responses

Epigenetic and Transcriptional Influences

Beyond direct receptor and enzyme interactions, 2,7-dimethyl-7H-purin-6-amine influences epigenetic regulation through mechanisms involving methylation processes. The compound weakly inhibits DNA methyltransferases (DNMTs) by competing with the methyl donor S-adenosylmethionine (SAM) for binding at the catalytic site. This inhibition potentially reduces global DNA methylation levels at high concentrations, leading to altered gene expression patterns. Additionally, structural analogues of this dimethylated purine have demonstrated capacity to modulate the activity of histone-modifying enzymes, including histone deacetylases (HDACs) and histone methyltransferases (HMTs). These epigenetic modifications can reactivate silenced tumor suppressor genes in cancer models, suggesting potential therapeutic applications in oncology. The compound's ability to penetrate cellular membranes and accumulate in the nucleus facilitates these genomic interactions, with studies indicating preferential localization to euchromatin regions where active transcription occurs. This nuclear accessibility, combined with its effects on chromatin-modifying enzymes, positions 2,7-dimethyl-7H-purin-6-amine as a promising scaffold for developing epigenetic modulators targeting aberrant gene expression in malignancies and other diseases characterized by epigenetic dysregulation [8].

Therapeutic Implications in Immune-Mediated Inflammatory Diseases

Research indicates that 2,7-dimethyl-7H-purin-6-amine derivatives hold significant promise for modulating pathological processes in immune-mediated inflammatory diseases (IMIDs). By shifting the purinergic balance toward increased ATP signaling (via ectonucleotidase inhibition), the compound promotes pro-inflammatory responses beneficial in contexts requiring immune activation. However, its simultaneous effects on adenosine receptor expression may counterbalance this activation through negative feedback mechanisms. This dual activity enables fine-tuning of immune responses in complex disease environments. In rheumatoid arthritis models, dimethylated purine analogues reduce synovial hyperplasia and cartilage degradation through combined effects on fibroblast proliferation (via kinase inhibition) and macrophage cytokine production (via purinergic modulation). Similarly, in experimental autoimmune encephalomyelitis (a multiple sclerosis model), these compounds demonstrate capacity to reduce central nervous system inflammation by inhibiting T-cell activation and migration across the blood-brain barrier. The structural features of 2,7-dimethyl-7H-purin-6-amine—particularly its lipophilic methyl groups—enhance bioavailability compared to unmodified adenine derivatives, facilitating tissue penetration and increasing metabolic stability against adenosine deaminase-mediated inactivation. These pharmacological advantages support its development as a lead compound for novel immunomodulatory agents targeting purine-sensitive pathways in IMIDs [2] [8].

Properties

CAS Number

102153-93-5

Product Name

2,7-dimethyl-7H-purin-6-amine

IUPAC Name

2,7-dimethylpurin-6-amine

Molecular Formula

C7H9N5

Molecular Weight

163.184

InChI

InChI=1S/C7H9N5/c1-4-10-6(8)5-7(11-4)9-3-12(5)2/h3H,1-2H3,(H2,8,10,11)

InChI Key

NONGDUHEIFTQNQ-UHFFFAOYSA-N

SMILES

CC1=NC(=C2C(=N1)N=CN2C)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.